molecular formula C18H14F3N3O4S B2580710 2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1172723-29-3

2-(ethylsulfonyl)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2580710
CAS No.: 1172723-29-3
M. Wt: 425.38
InChI Key: GLJTUAGJZGOMDN-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-(trifluoromethyl)phenyl group. The benzamide moiety is modified with an ethylsulfonyl group at the 2-position.

Properties

IUPAC Name

2-ethylsulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O4S/c1-2-29(26,27)14-6-4-3-5-13(14)15(25)22-17-24-23-16(28-17)11-7-9-12(10-8-11)18(19,20)21/h3-10H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJTUAGJZGOMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogs:

Compound Name Oxadiazole Substituent Benzamide Substituent Biological Activity Reference
Target Compound 5-(4-(Trifluoromethyl)phenyl) 2-(Ethylsulfonyl) Not explicitly reported in evidence N/A
HSGN-235 (Ev6) 5-(4-(Trifluoromethyl)phenyl) 3-Fluoro-4-(trifluoromethoxy) Antibacterial (Neisseria gonorrhoeae)
CDD-934506 (Ev5) 5-(4-Methoxyphenyl) 2-Sulfanyl-N-(4-nitrophenyl)acetamide Antimycobacterial (Mycobacterium tuberculosis)
Compound 6a (Ev3) 5-(Ethylthio) N-(Sulfonylphenyl) hCA II inhibition
D35 (Ev4) 5-Pyridin-4-yl 4-Methyl Not explicitly reported
Key Observations:
  • Electron-Withdrawing Groups: The target’s ethylsulfonyl group contrasts with the ethylthio group in Compound 6a.
  • Aromatic Substituents : The trifluoromethylphenyl group in the target and HSGN-235 confers high lipophilicity, aiding membrane penetration. In contrast, CDD-934506’s methoxyphenyl group may reduce potency due to decreased electron withdrawal .
  • Activity Correlation : Compounds with trifluoromethyl groups (e.g., HSGN-235) exhibit strong antibacterial activity, suggesting this substituent’s importance in disrupting bacterial enzymes or membranes .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : The trifluoromethyl group in the target and HSGN-235 resists oxidative metabolism, prolonging half-life. In contrast, methoxy or nitro groups (CDD-934506) may undergo faster metabolic conversion .

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